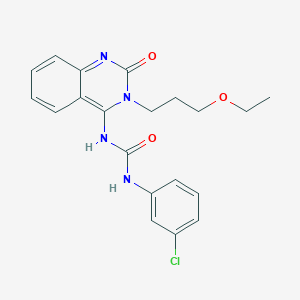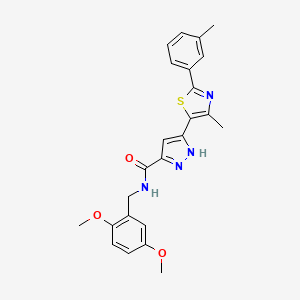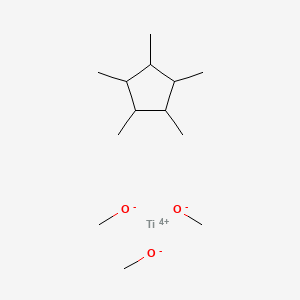
Oseltamivir-d3 EP impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oseltamivir-d3 EP impurity C is a deuterated compound of Oseltamivir EP impurity C. It is used as a reference standard in pharmaceutical research and development. The compound is a derivative of oseltamivir, which is an antiviral medication used to treat and prevent influenza. The deuterated form, Oseltamivir-d3, contains three deuterium atoms, which makes it useful in various analytical applications, including mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d3 EP impurity C involves the incorporation of deuterium atoms into the oseltamivir impurity C molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the cost and maximize the efficiency of deuterium incorporation.
化学反応の分析
Types of Reactions
Oseltamivir-d3 EP impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction may yield various reduced forms of the compound.
科学的研究の応用
Oseltamivir-d3 EP impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of oseltamivir impurities.
Biology: Employed in biological studies to understand the metabolism and degradation of oseltamivir.
Medicine: Utilized in pharmaceutical research to develop and validate analytical methods for oseltamivir and its impurities.
Industry: Applied in quality control and regulatory compliance to ensure the purity and safety of oseltamivir products.
作用機序
The mechanism of action of Oseltamivir-d3 EP impurity C is related to its role as a reference standard. It does not have a direct therapeutic effect but is used to study the behavior and characteristics of oseltamivir and its impurities. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track and quantify the compound in various samples.
類似化合物との比較
Oseltamivir-d3 EP impurity C is unique due to the presence of deuterium atoms, which distinguishes it from other oseltamivir impurities. Similar compounds include:
- Oseltamivir EP impurity A
- Oseltamivir EP impurity B
- Oseltamivir EP impurity D
- Oseltamivir EP impurity E
These compounds differ in their chemical structure and properties, but all serve as reference standards in pharmaceutical research. The deuterated form, Oseltamivir-d3, offers advantages in analytical applications due to its distinct mass spectrometric signature.
特性
分子式 |
C14H24N2O4 |
|---|---|
分子量 |
287.37 g/mol |
IUPAC名 |
(3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13-/m1/s1/i3D3 |
InChIキー |
NENPYTRHICXVCS-NOERLKHWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)O)N |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108058.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14108063.png)

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108069.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B14108081.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14108085.png)
![9-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14108086.png)
![7-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14108093.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108101.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14108104.png)

![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108111.png)

![9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108122.png)
